molecular formula C10H9F3O2 B11889171 3-(4-(Trifluoromethoxy)phenyl)oxetane

3-(4-(Trifluoromethoxy)phenyl)oxetane

Cat. No.: B11889171
M. Wt: 218.17 g/mol
InChI Key: MOGRVUUMZAIJRE-UHFFFAOYSA-N
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Description

3-(4-(Trifluoromethoxy)phenyl)oxetane is a chemical compound characterized by the presence of an oxetane ring and a trifluoromethoxyphenyl group. The oxetane ring is a four-membered cyclic ether, which is known for its strained structure and unique reactivity. The trifluoromethoxy group is an electron-withdrawing substituent that can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Trifluoromethoxy)phenyl)oxetane typically involves the formation of the oxetane ring through cyclization reactions. One common method is the intramolecular cyclization of epoxides or halohydrins. For example, the reaction of 4-(trifluoromethoxy)phenyl epoxide with a suitable base can lead to the formation of the oxetane ring .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(4-(Trifluoromethoxy)phenyl)oxetane can undergo various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.

    Reduction: Reduction reactions can lead to the opening of the oxetane ring.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peroxides and metal oxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethoxy group under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized intermediates with increased reactivity.

    Reduction: Ring-opened products.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

3-(4-(Trifluoromethoxy)phenyl)oxetane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethoxy)phenyl)oxetane involves its reactivity due to the strained oxetane ring and the electron-withdrawing trifluoromethoxy group. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)oxetane: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    3-(4-Fluorophenyl)oxetane: Contains a fluorine atom instead of the trifluoromethoxy group.

    3-Phenyl-oxetane: Lacks the trifluoromethoxy substituent.

Uniqueness

3-(4-(Trifluoromethoxy)phenyl)oxetane is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]oxetane

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)15-9-3-1-7(2-4-9)8-5-14-6-8/h1-4,8H,5-6H2

InChI Key

MOGRVUUMZAIJRE-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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